Methyl 4-phenylbutanimidate;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-phenylbutanimidate;hydrochloride typically involves the reaction of 4-phenylbutanoic acid with methanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reacted with an amine to form the imidate. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent imidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenylbutanimidate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl 4-phenylbutanimidate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-phenylbutanimidate;hydrochloride involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenylbutanoate: An ester derivative with similar structural features but different reactivity.
4-Phenylbutanamide: An amide derivative with distinct chemical properties.
4-Phenylbutanoic acid: The parent carboxylic acid from which the imidate is derived.
Properties
CAS No. |
117173-10-1 |
---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
methyl 4-phenylbutanimidate;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11(12)9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,12H,5,8-9H2,1H3;1H |
InChI Key |
OKCYMSQFRXSBMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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